
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless to yellow liquid that is slightly soluble in water and sensitive to moisture . This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate can be synthesized through the acylation reaction of trifluoroethanol with trifluoroacetic anhydride or trifluoromethanesulfonyl chloride . The reaction typically involves the following steps:
- In a 100 mL reaction flask, add triethylamine (5.54 mL, 39.7 mmol) and dichloromethane (40 mL).
- Cool the reaction mixture to -25°C and slowly add trifluoroacetic anhydride (12.5 g, 44.3 mmol).
- Continue the reaction at -25°C for 2 hours.
- Slowly add trifluoroethanol (2.71 g, 27.1 mmol) and allow the reaction to warm to room temperature while stirring overnight.
- Concentrate the reaction mixture under reduced pressure to obtain the crude product as a yellow oil (yield: 100%).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve additional purification steps to ensure the quality of the final product .
化学反应分析
Types of Reactions
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield trifluoroethylamine derivatives .
科学研究应用
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate has several applications in scientific research, including:
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
作用机制
The mechanism of action of trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoroethyl group can be transferred to nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A closely related compound with similar chemical properties and applications.
Difluoromethyl triflate: Another fluorinated sulfonate ester with distinct reactivity and applications.
Trimethoxy (3,3,3-trifluoropropyl)silane: A fluorinated silane compound used in different chemical processes.
Uniqueness
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate is unique due to its high reactivity and ability to participate in a wide range of chemical reactions. Its trifluoroethyl group imparts distinct electronic properties, making it valuable in the synthesis of complex molecules and materials .
属性
CAS 编号 |
2203-44-3 |
|---|---|
分子式 |
C3H2F6O3S |
分子量 |
232.10 g/mol |
IUPAC 名称 |
trifluoromethyl 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C3H2F6O3S/c4-2(5,6)1-13(10,11)12-3(7,8)9/h1H2 |
InChI 键 |
DVXSGFVIFLEBCD-UHFFFAOYSA-N |
规范 SMILES |
C(C(F)(F)F)S(=O)(=O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


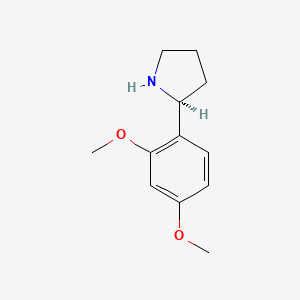

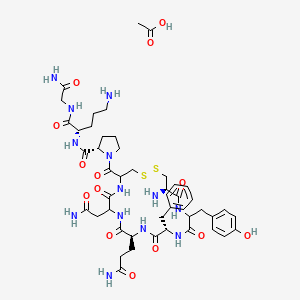
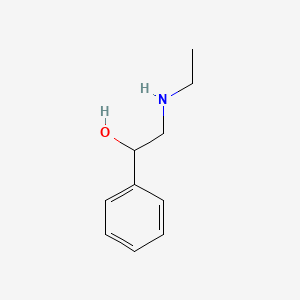
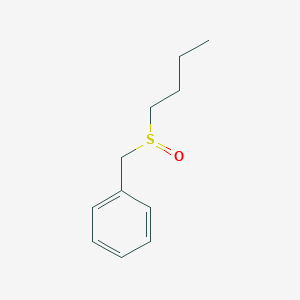
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
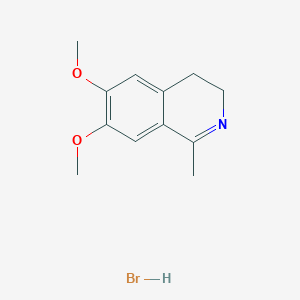
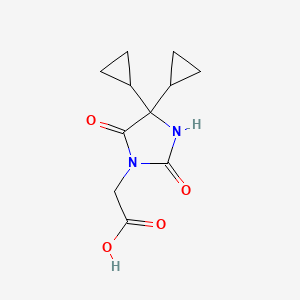
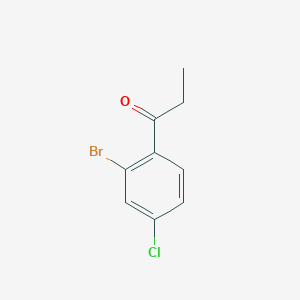

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
